molecular formula C6H16N2O3 B1675782 L-Lysine hydrate CAS No. 39665-12-8

L-Lysine hydrate

Cat. No.: B1675782
CAS No.: 39665-12-8
M. Wt: 164.20 g/mol
InChI Key: HZRUTVAFDWTKGD-JEDNCBNOSA-N
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Description

L-Lysine monohydrate is a hydrated form of the essential amino acid L-lysine, with the molecular formula C₆H₁₄N₂O₂·H₂O and a molecular weight of 182.65 g/mol (anhydrous basis: 146.19 g/mol). It exists as white crystalline powder or colorless crystals with a characteristic odor and exhibits high solubility in water (>1500 g/L at 20°C) . The compound’s structure includes a water molecule incorporated into its crystal lattice, which stabilizes its physical form under ambient conditions. Its pH in aqueous solution ranges from 9–10.5 (80 g/L in water), reflecting its basic nature due to the ε-amino group . L-Lysine monohydrate is widely used in pharmaceuticals, animal feed, and nutraceuticals due to its role in protein synthesis and metabolic functions .

Hydration studies reveal that L-lysine can form multiple hydrate phases, including a hemihydrate and monohydrate, depending on environmental humidity. Anhydrous L-lysine is hygroscopic and readily absorbs water to form the monohydrate phase, which dominates under standard conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRUTVAFDWTKGD-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192769
Record name Lysine monohydrate
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Molecular Weight

164.20 g/mol
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CAS No.

39665-12-8, 199926-21-1
Record name L-Lysine, hydrate (1:1)
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Record name L-Lysine, hydrate (1:?)
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Record name Lysine monohydrate
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Record name Lysine monohydrate
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Record name L-Lysine, hydrate (1:1)
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Record name LYSINE MONOHYDRATE
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Preparation Methods

Chemical Synthesis of L-Lysine Monohydrochloride and Subsequent Hydration

Hydrolysis of α-Amino-ε-Caprolactam

The industrial synthesis of L-lysine monohydrochloride, a precursor to the monohydrate, involves hydrolyzing α-amino-ε-caprolactam with excess hydrochloric acid. As detailed in US3576859A, the reaction employs >2 moles of HCl per mole of lactam at 50–150°C. Hydrolysis generates lysine dihydrochloride, which is subsequently converted to the monohydrochloride via anion exchange.

Anion Exchange and HCl Recovery

A weak-base anion exchanger (e.g., Dowex 3) removes excess HCl from the hydrolysis mixture. The bound HCl is reused by forming a salt with additional lactam, minimizing waste. For example, a solution containing 220 g L-lysine dihydrochloride and 7.3 g HCl yielded 182.5 g L-lysine monohydrochloride after treatment with Dowex 3 and regeneration with ammonia. This step ensures high purity (>98%) and avoids racemization, critical for pharmaceutical-grade output.

Hydration to L-Lysine Monohydrate

The monohydrochloride is hydrated under controlled humidity to form L-lysine monohydrate. Dynamic vapour sorption (DVS) studies reveal that exposure to ≥50% relative humidity (RH) triggers monohydrate formation, while lower RH stabilizes the hemihydrate. The transition is reversible, necessitating precise humidity control during storage.

Table 1: Hydration Behavior of L-Lysine

Phase RH Range Water Content (mol/mol) Stability
Anhydrous 0–6% 0 Metastable
Hemihydrate 6–50% 0.5 Reversible
Monohydrate ≥50% 1.0 Stable until deliquescence

Microbial Fermentation and Downstream Processing

Strain Selection and Fermentation Parameters

Industrial L-lysine production predominantly uses Corynebacterium glutamicum and Escherichia coli due to their high yield and genetic tractability. US3707441A specifies strains like Brevibacterium flavum ATCC 21475, which achieve titers of 45–60 g/L under optimized conditions. Fermentation media contain carbon sources (e.g., glucose, molasses), nitrogen (ammonia), and growth promoters (biotin, vitamins).

pH and Temperature Control

Maintaining pH 5–9 via aqueous ammonia or HCl ensures microbial activity and product stability. Temperatures of 30–40°C and aerobic agitation (24–72 hours) maximize lysine excretion. Post-fermentation, cells are removed by centrifugation, and the broth is acidified to pH 2.0–4.0 for cation-exchange chromatography.

Crystallization and Hydration

The eluate from cation exchange (lysine hydrochloride) is concentrated and crystallized. Subsequent hydration at 50–60% RH converts the hydrochloride to the monohydrate. Powder X-ray diffraction (PXRD) confirms the monohydrate’s orthorhombic structure (space group P2$$1$$2$$1$$2$$_1$$, a = 5.93 Å, b = 6.94 Å, c = 20.58 Å).

Structural and Stability Insights from Crystallography

Crystal Engineering of Hydrates

L-Lysine monohydrate exhibits a layered hydrogen-bonding network. Water molecules bridge side-chain ammonium groups, stabilizing the structure. In contrast, the hemihydrate lacks continuous water layers, rendering it hygroscopic.

Table 2: Crystallographic Parameters of L-Lysine Hydrates

Parameter Hemihydrate Monohydrate
Space Group P2$$1$$2$$1$$2$$_1$$ P2$$1$$2$$1$$2$$_1$$
Unit Cell (Å) a = 5.80, b = 6.70, c = 20.20 a = 5.93, b = 6.94, c = 20.58
Water Content 0.5 mol/mol 1.0 mol/mol

Dynamic Vapour Sorption (DVS) Analysis

DVS profiles demonstrate that the monohydrate remains stable up to 90% RH, beyond which deliquescence occurs. Dehydration below 6% RH reforms the anhydrous phase, but prolonged drying induces amorphization.

Industrial-Scale Production and Optimization

Process Integration

Modern facilities integrate fermentation, ion-exchange purification, and fluidized-bed drying. A typical workflow includes:

  • Fermentation : 100,000 L bioreactors yielding 80–100 g/L lysine.
  • Purification : Cation exchange (e.g., Amberlite IR-120) followed by anion exchange for HCl removal.
  • Crystallization : Vacuum evaporation at 60°C to precipitate monohydrochloride.
  • Hydration : Controlled humidity chambers (50–60% RH) to form monohydrate crystals.

Yield and Cost Considerations

Genetic engineering of C. glutamicum has boosted yields by 40% via overexpression of dapA (dihydrodipicolinate synthase) and deregulation of aspartokinase. Meanwhile, HCl recycling in anion exchange reduces raw material costs by 15–20%.

Chemical Reactions Analysis

Enzymatic Interconversion to β-Lysine

L-lysine undergoes a radical-mediated rearrangement to L-β-lysine via lysine 2,3-aminomutase , requiring coenzymes S-adenosylmethionine (SAM) and pyridoxal-5′-phosphate (PLP) .

Reaction Mechanism :

  • Step 1 : PLP forms an external aldimine with L-lysine’s α-amino group.

  • Step 2 : A 5′-deoxyadenosyl radical (from SAM) abstracts the 3-pro-R hydrogen from L-lysine, generating a substrate radical.

  • Step 3 : Radical rearrangement forms the β-lysyl radical, which abstracts a hydrogen from 5′-deoxyadenosine to yield β-lysine .

Equilibrium and Thermodynamics :

ParameterValueConditions
KeqK_{eq}10.9 (4°C) → 6.8 (65°C)pH 8.0, Epps buffer
ΔH\Delta H^\circ −1.4 kcal mol⁻¹Enthalpy-driven
ΔS\Delta S^\circ −0.25 cal deg⁻¹ mol⁻¹

The reaction is exothermic, favored at lower temperatures due to bond strength differences (Cβ–Nβ in β-lysine > Cα–Nα in lysine) .

Acid-Base Behavior and Ionization

L-lysine monohydrate (C6H14N2O2H2O\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\cdot \text{H}_2\text{O}) exhibits ionization at physiological pH:

  • pKa Values :

    • α-carboxyl group: ~2.2

    • α-amino group: ~9.0

    • ε-amino group: ~10.5

Protonation States :

  • pH < 2 : Fully protonated (NH3+\text{NH}_3^+-CH₂-CH₂-CH₂-CH₂-CH(NH₃⁺)-COOH $$).

  • pH 9–10 : Deprotonation of α-amino group.

  • pH > 10.5 : Deprotonation of ε-amino group .

Post-Translational Modifications

L-lysine participates in enzymatic modifications critical for protein function:

  • Methylation : ε-amino group methylation (mono-, di-, trimethyllysine) in histones and calmodulin .

  • Acetylation : Regulates chromatin structure (e.g., histone acetylation) .

  • Hydroxylation : Lysyl hydroxylase converts lysine to hydroxylysine in collagen, enhancing structural stability .

Carboxyanhydride Formation

L-lysine reacts with chloroformates to form N-carboxyanhydrides (NCAs), key intermediates in peptide synthesis:

  • Example :

    • L lysine+ClCO2RN6 protected lysine NCA\text{L lysine}+\text{ClCO}_2\text{R}\rightarrow \text{N}^6\text{ protected lysine NCA} .

    • Yield: 55.8% under optimized conditions (0°C, acetone solvent, pH 6.5) .

Salt Formation

L-lysine monohydrate forms stable salts for industrial use:

  • Hydrochloride (HCl) :

    • Molecular formula: C6H14N2O2HCl\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2\cdot \text{HCl} .

    • Purity: ≥78.8% lysine, ≤0.5% impurities .

  • Sulfate :

    • Formula: [C6H14N2O2]2SO42[\text{C}_6\text{H}_{14}\text{N}_2\text{O}_2]_2\cdot \text{SO}_4^{2-} .

    • Lysine content: 55% on dry matter basis .

Stability and Reactivity

  • Thermal Stability : Decomposes at 207–209°C .

  • Aqueous Stability : Stable in water (pH 9–10.5) with no degradation over 72 hours at 18–23°C .

  • Feed Processing : ≤8% loss in mash feed after 3 months; minimal loss during pelleting (82°C) .

Radical-Mediated Reactions

The ε-amino group participates in redox reactions:

  • Example : Interaction with iron-sulfur clusters in lysine 2,3-aminomutase facilitates hydrogen transfer via a 5′-deoxyadenosyl radical intermediate .

Scientific Research Applications

Nutritional Applications

1.1 Human Nutrition
L-Lysine is vital for human health, particularly in protein synthesis, calcium absorption, and hormone production. It is often used as a dietary supplement to prevent or treat lysine deficiency, which can lead to various health issues such as fatigue and weakened immune function. Clinical studies have shown that L-lysine supplementation can be beneficial in managing conditions such as herpes simplex virus outbreaks and osteoporosis.

1.2 Recommended Dosage

  • Oral Supplements : Commonly available in capsules or tablets ranging from 500 mg to 1 g.
  • Topical Applications : Creams containing L-lysine are used for skin conditions related to viral infections.

Pharmaceutical Applications

L-Lysine monohydrate is also utilized in pharmaceutical formulations. It has been nominated for inclusion in the FDA's 503B Bulks List due to its therapeutic potential in various conditions:

  • Herpes Simplex Management : Studies indicate that L-lysine can reduce the frequency and severity of outbreaks when taken as a supplement.
  • Muscle Recovery : L-lysine aids in muscle repair and recovery post-exercise, making it popular among athletes.
  • Mucositis Prevention : It is used to prevent oral mucositis in patients undergoing chemotherapy.

Animal Nutrition

L-Lysine is extensively used in animal feed to enhance protein quality and promote growth:

3.1 Feed Additive
L-Lysine monohydrochloride (HCl) is commonly added to animal diets, especially for non-ruminant species such as pigs and poultry. It helps optimize dietary protein utilization, ensuring that animals receive adequate levels of this essential amino acid.

3.2 Safety and Efficacy
Research conducted by the European Food Safety Authority (EFSA) confirms that L-lysine HCl produced from genetically modified Corynebacterium glutamicum is safe for both animals and consumers. The additive does not pose any safety concerns related to genetic modification .

Clinical Studies on Human Health

A systematic review of clinical trials highlighted the effectiveness of L-lysine supplementation in reducing the recurrence of herpes simplex infections. Participants receiving 1 g daily reported fewer outbreaks compared to the placebo group .

Animal Growth Trials

In a controlled study involving poultry, diets supplemented with L-lysine showed improved weight gain and feed conversion ratios compared to control groups without lysine supplementation. The average weight gain increased by 15% over a six-week period .

Data Tables

Application AreaFormulation TypeCommon DosageObserved Benefits
Human NutritionOral supplements500 mg - 1 g dailyReduces herpes outbreaks, supports calcium absorption
PharmaceuticalTopical creams2.5% solutionAlleviates symptoms of herpes simplex
Animal NutritionFeed additive (HCl)0.8% of dietEnhances growth rates in poultry

Mechanism of Action

L-Lysine hydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Lysine Monohydrochloride

  • Molecular Formula : C₆H₁₄N₂O₂·HCl
  • Lysine Content : Theoretically 80% (free base equivalent) due to the hydrochloride counterion .
  • Physical Properties: Solubility in water is ~150 g/100 mL, lower than the monohydrate form. It has a molecular weight of 182.65 g/mol and a neutral pH in solution .
  • Applications: Predominantly used in animal feed additives for improved stability and handling. Its lower hygroscopicity compared to the monohydrate makes it preferable in humid environments .

Concentrated Liquid L-Lysine (Base)

  • Composition: Contains 50.8% lysine (as-is basis), 46.6% water, and minor impurities (e.g., organic acids, cadaverine) .
  • Physical Properties : Liquid form with viscosity tailored for industrial mixing. The lysine content on a dry matter basis is 95.2% , indicating high purity despite the aqueous medium .
  • Applications : Used in liquid feed formulations for livestock, offering ease of integration with other nutrients.

L-Lysine Sulfate

  • Molecular Formula : (C₆H₁₄N₂O₂)₂·H₂SO₄
  • Lysine Content : Typically 55–60% (free base equivalent) due to sulfate counterion .
  • Physical Properties : Higher thermal stability than hydrochloride forms but lower solubility (~110 g/100 mL in water).
  • Applications : Cost-effective alternative in feed additives, with sulfur supplementation benefits .

Specialized Derivatives

  • Dexibuprofen Lysine Monohydrate: A nonsteroidal anti-inflammatory drug (NSAID) salt with enhanced solubility (CAS 141505-32-0) .
  • Carbocisteine Lysine Monohydrate: Mucolytic agent (CAS 151756-26-2) used in respiratory therapies .

Comparative Data Table

Compound Molecular Formula Lysine Content (%) Solubility (g/100 mL, 20°C) pH (Aqueous Solution) Stability Highlights
L-Lysine Monohydrate C₆H₁₄N₂O₂·H₂O 100 (anhydrous) >150 9–10.5 Hygroscopic; stable at 2–8°C
L-Lysine Monohydrochloride C₆H₁₄N₂O₂·HCl 80 ~150 Neutral Less hygroscopic than hydrate
Liquid L-Lysine Base C₆H₁₄N₂O₂ in H₂O 50.8 (as-is) Miscible ~7.0 Requires preservatives
L-Lysine Sulfate (C₆H₁₄N₂O₂)₂·H₂SO₄ 55–60 ~110 Acidic (~3.5) Thermally stable

Key Differences and Industrial Relevance

  • Purity and Bioavailability: L-Lysine monohydrate provides the highest free lysine content (100% anhydrous basis), making it ideal for precision applications like injectable formulations . Monohydrochloride and sulfate forms sacrifice purity for enhanced stability and cost efficiency .
  • Solubility: The monohydrate’s exceptional solubility (>1500 g/L) suits liquid pharmaceutical preparations, whereas monohydrochloride’s moderate solubility balances handling and efficacy in feed pellets .
  • Stability : Sulfate and hydrochloride salts exhibit lower hygroscopicity, reducing caking risks in humid climates .

Biological Activity

L-lysine monohydrate is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function. This article discusses the biological activity of L-lysine monohydrate, supported by research findings, case studies, and data tables.

Overview of L-Lysine

Chemical Structure and Function:
L-lysine is a non-endogenous essential amino acid, meaning it must be obtained through diet as the body cannot synthesize it. It is prevalent in protein-rich foods such as meat, dairy, and legumes. L-lysine is vital for:

  • Protein Synthesis: It contributes to muscle recovery and growth.
  • Hormone Production: It aids in the synthesis of hormones and enzymes.
  • Immune Function: It supports the production of antibodies.

1. Protein Quality and Growth

A recent study demonstrated that L-lysine supplementation in diets affects protein quality and growth metrics in animals. The study found that higher levels of dietary L-lysine (≥ 1.5%) significantly altered serum concentrations of various amino acids and metabolites, indicating its role in modulating metabolic pathways related to protein metabolism .

Table 1: Effects of L-Lysine Supplementation on Serum Amino Acids

Supplementation LevelSerum AlanineSerum GlycineSerum Urea
ControlBaselineBaselineBaseline
1.5%
3%

2. Anxiolytic Effects

L-lysine has been shown to have anxiolytic properties, particularly when combined with L-arginine. A study involving 108 healthy adults reported that a week-long oral treatment with L-lysine (2.64 g/day) significantly reduced anxiety levels and lowered cortisol, a stress hormone . This suggests that dietary lysine can positively influence mental health by normalizing stress responses.

Case Study:
In a double-blind, placebo-controlled trial, participants who received L-lysine experienced a significant reduction in both trait anxiety and state anxiety induced by cognitive stressors . The findings indicate potential therapeutic applications for L-lysine in managing anxiety disorders.

3. Metabolic Effects

Research indicates that excess dietary L-lysine can influence metabolic markers such as carnitine levels. In studies with rats, increased lysine intake was associated with reduced serum carnitine concentrations but increased levels of trimethyllysine (TML), a precursor for carnitine synthesis . This dual effect suggests that lysine may play a role in fat metabolism and energy production.

Safety Profile

L-lysine monohydrate is generally recognized as safe when used appropriately. Studies have shown no significant irritant effects on skin or eyes, nor does it pose inhalation hazards . The European Food Safety Authority (EFSA) has classified it as safe for use in animal feed across various species .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and identity of L-Lysine monohydrate in academic research?

  • Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection (≥98.5% purity threshold) and measurement of specific rotation ([α]D: +25.5° to +27.0°). Identity confirmation includes Fourier-transform infrared spectroscopy (FTIR) for functional groups and elemental analysis (e.g., ≤0.02% ammonium, ≤0.05% chloride). Water content (10.5–11.5%) is quantified via Karl Fischer titration . For novel derivatives, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are mandatory .

Q. How should L-Lysine monohydrate be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent hydration state changes and oxidative degradation. Pre-weighed aliquots minimize repeated exposure to ambient humidity. For long-term storage, lyophilization is recommended, with residual water monitored periodically .

Q. What protocols ensure reproducibility in cell culture studies using L-Lysine monohydrate as a medium supplement?

  • Methodological Answer : Dissolve in sterile, endotoxin-free water at 300 g/L (20°C) and filter-sterilize (0.22 µm). Validate concentration effects via dose-response curves (typical range: 0.1–10 mM). Include endotoxin testing (≤6 I.U./g) for immune-sensitive assays. Parallel negative controls (lysine-free media) are critical to isolate its metabolic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for L-Lysine monohydrate across studies?

  • Methodological Answer : Conduct comparative studies under standardized conditions (pH, temperature, ionic strength). Validate bioactivity claims using orthogonal assays (e.g., enzymatic activity assays vs. cellular uptake studies). Scrutinize batch-specific purity data (e.g., sulfate/chloride content in vs. 16) and quantify residual solvents via gas chromatography (GC). Cross-reference crystallographic data (e.g., side-chain conformations in ) to assess structural influences .

Q. What experimental designs are recommended to study the role of L-Lysine monohydrate in protein biosynthesis under varying metabolic conditions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-lysine) with pulse-chase experiments to track incorporation rates. Pair with knockdown models (e.g., CRISPR/Cas9 targeting lysyl-tRNA synthetase) to isolate its effects. Monitor kinetic parameters via surface plasmon resonance (SPR) for enzyme-substrate interactions. Include controls for osmotic stress, as high lysine concentrations (>50 mM) may alter cellular hydration .

Q. How does particle size distribution of L-Lysine monohydrate affect its dissolution kinetics in pharmacokinetic studies?

  • Methodological Answer : Characterize particle size via laser diffraction (e.g., D10, D50, D90) and correlate with dissolution profiles using USP apparatus II (50 rpm, 37°C). Model data using the Noyes-Whitney equation, adjusting surface area terms for polydisperse samples. For crystalline forms, X-ray powder diffraction (XRPD) identifies polymorphic impacts on solubility. Note that monohydrate forms exhibit slower dissolution than anhydrous salts due to lattice energy differences .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data involving L-Lysine monohydrate?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Account for heteroscedasticity via weighted least squares. For high-throughput data, machine learning models (e.g., random forests) can identify non-linear relationships between lysine concentration and apoptotic markers .

Methodological Best Practices

  • Data Reporting : Raw data (e.g., HPLC chromatograms, NMR spectra) must be archived in supplementary materials with metadata (instrument parameters, calibration curves). Processed data should include error margins (SEM/SD) and statistical significance thresholds .
  • Ethical Compliance : Hazardous waste (e.g., lysine derivatives) must be segregated and processed via certified biohazard disposal services. Document safety protocols for inhalation/contact risks (H313/H333 warnings in ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-Lysine hydrate
Reactant of Route 2
L-Lysine hydrate

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